![molecular formula C29H27N3O4 B1192976 JS-8](/img/no-structure.png)
JS-8
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Overview
Description
JS-8 is a novel hNPR1 antagonist, inhibiting receptor activity through a noncompetitive mechanism.
Scientific Research Applications
Data Storage Architecture for Fusion Experiments
JS-8 plays a significant role in addressing the challenges of data management in fusion research. The traditional databases face issues like inconvenience of management and difficulty in scaling architecture. JS-8, through J-TEXTDB, offers a solution by providing a data storage and management system that aims to enhance read-write speed, optimize data system structure, and facilitate scalability and availability. This system is particularly designed for big data storage and access in long-pulse experiments like ITER, highlighting the importance of efficient data management in advancing fusion research (Zhang et al., 2016).
Web-Based Scientific Research Management
The application and management system of scientific research projects leverage JS-8 technology to facilitate project application, online evaluation, and project process management through a user-friendly interface. This comprehensive management system, utilizing PHP and MySQL, supports the daily needs of science and technology project management. It demonstrates the value of JS-8 in enhancing the efficiency and accessibility of managing scientific research projects, thereby contributing to the advancement of science and technology management practices (Wu, 2022).
Statistical Analysis and Experiment Design
JS-8, as exemplified by JMP statistical discovery software, is instrumental in the exploration and analysis of data for scientific discovery. It supports statistically designed experiments and offers a range of analytical tools that facilitate the dynamic linking of graphs to data. This capability underlines the potential of JS-8 to aid researchers in designing experiments, analyzing data, and uncovering insights across various scientific domains (Jones & Sall, 2011).
Scientific Research Project Management Safety Design
In the realm of scientific research project management, JS-8 contributes to the development of systems based on J2EE architecture that offer a secure, efficient, and scalable solution for managing scientific research projects. Such systems feature functions like application, recommendation, processing, and assessment of projects, emphasizing the role of JS-8 in facilitating secure and effective project management processes (Yang, Shi, & Meng, 2015).
JavaScript Malware Detection Research
JS-8 technologies are also pivotal in the domain of cybersecurity, specifically in JavaScript Malware Detection (JSMD). Research in JSMD focuses on developing models that outperform in detecting malicious attacks on web pages. This area showcases the utility of JS-8 in enhancing the security of web applications, protecting them against various cyber threats, and promoting safe internet usage (Sohan & Basalamah, 2020).
properties
Product Name |
JS-8 |
---|---|
Molecular Formula |
C29H27N3O4 |
Molecular Weight |
481.552 |
IUPAC Name |
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(2-(benzyloxy)phenyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethan-1-one |
InChI |
InChI=1S/C29H27N3O4/c1-20-28(23-10-5-6-11-24(23)34-18-21-8-3-2-4-9-21)29-31(14-7-15-32(29)30-20)27(33)17-22-12-13-25-26(16-22)36-19-35-25/h2-6,8-13,16H,7,14-15,17-19H2,1H3 |
InChI Key |
UZMOLFNHKVFZND-UHFFFAOYSA-N |
SMILES |
O=C(N1C2=C(C3=CC=CC=C3OCC4=CC=CC=C4)C(C)=NN2CCC1)CC5=CC=C(OCO6)C6=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JS-8; JS8; JS 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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